Cas no 1261450-54-7 (3,4'-Dibromo-3'-(difluoromethyl)propiophenone)

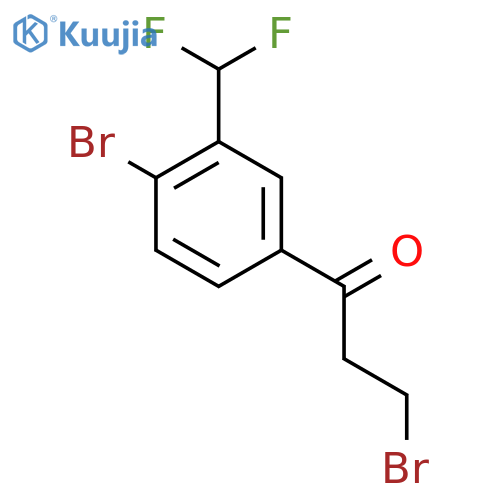

1261450-54-7 structure

商品名:3,4'-Dibromo-3'-(difluoromethyl)propiophenone

CAS番号:1261450-54-7

MF:C10H8Br2F2O

メガワット:341.97472858429

CID:4986050

3,4'-Dibromo-3'-(difluoromethyl)propiophenone 化学的及び物理的性質

名前と識別子

-

- 3,4'-Dibromo-3'-(difluoromethyl)propiophenone

-

- インチ: 1S/C10H8Br2F2O/c11-4-3-9(15)6-1-2-8(12)7(5-6)10(13)14/h1-2,5,10H,3-4H2

- InChIKey: FROXJJXJHARTBY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(C(CCBr)=O)=CC=1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 224

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 17.1

3,4'-Dibromo-3'-(difluoromethyl)propiophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013004704-500mg |

3,4'-Dibromo-3'-(difluoromethyl)propiophenone |

1261450-54-7 | 97% | 500mg |

$855.75 | 2023-09-03 | |

| Alichem | A013004704-1g |

3,4'-Dibromo-3'-(difluoromethyl)propiophenone |

1261450-54-7 | 97% | 1g |

$1490.00 | 2023-09-03 | |

| Alichem | A013004704-250mg |

3,4'-Dibromo-3'-(difluoromethyl)propiophenone |

1261450-54-7 | 97% | 250mg |

$499.20 | 2023-09-03 |

3,4'-Dibromo-3'-(difluoromethyl)propiophenone 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

1261450-54-7 (3,4'-Dibromo-3'-(difluoromethyl)propiophenone) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量